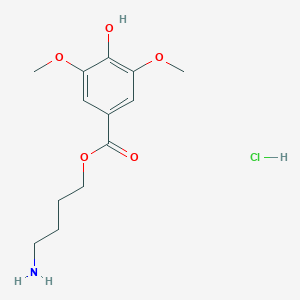

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride

Description

Properties

IUPAC Name |

4-aminobutyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5.ClH/c1-17-10-7-9(8-11(18-2)12(10)15)13(16)19-6-4-3-5-14;/h7-8,15H,3-6,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXXELJFGUSHJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Methoxylation Strategy

The foundational step in synthesizing the target compound begins with the preparation of 4-hydroxy-3,5-dimethoxybenzoic acid. A widely cited method involves bromination of 4-hydroxybenzoic acid followed by methoxylation. As detailed in US4908470A, p-aminobenzoic acid is brominated to yield 4-amino-3,5-dibromobenzoic acid . Subsequent treatment with sodium methoxide in the presence of Cu₂O and dimethylformamide (DMF) at reflux replaces bromine atoms with methoxy groups, producing 4-amino-3,5-dimethoxybenzoic acid . Demethylation of the amino group is achieved via acidic hydrolysis, yielding the hydroxyl derivative.

Key reaction parameters:

Alternative Routes via Syringaldehyde Derivatives

EP0155335A1 describes an alternative pathway starting from 4-hydroxybenzaldehyde , which undergoes bromination to introduce bromine at the 3- and 5-positions. Alkali metal methoxide-mediated methoxylation in the presence of phosphorus oxytrichloride generates 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde) , which is oxidized to the corresponding benzoic acid using potassium permanganate or catalytic CrO₃. This method avoids resin formation and achieves yields exceeding 85%.

Esterification with 4-Aminobutanol

Acid Chloride-Mediated Esterification

Activation of the carboxylic acid group is critical for efficient esterification. Conversion of 4-hydroxy-3,5-dimethoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride provides a reactive intermediate. Reaction with 4-aminobutanol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature, yields the ester.

Challenges :

Coupling Agent-Assisted Esterification

Modern protocols favor coupling agents to minimize side reactions. As demonstrated in Ambeed’s synthesis of related esters, 1,1'-carbonyldiimidazole (CDI) activates the carboxylic acid, forming an imidazolide intermediate. Subsequent addition of 4-aminobutanol and 1,8-diazabicycloundec-7-ene (DBU) in DMF at 55°C for 18 hours achieves esterification with yields up to 96%.

Optimization Notes :

-

Solvent choice : Polar aprotic solvents (DMF, DMAc) enhance reactivity but require post-reaction removal via vacuum distillation.

-

Temperature control : Elevated temperatures (50–70°C) accelerate reaction rates but risk decomposition of heat-sensitive intermediates.

Formation of the Hydrochloride Salt

The final step involves protonation of the primary amine to form the hydrochloride salt. Dissolving the free base in isopropanol or ethyl acetate and treating with HCl gas or concentrated HCl precipitates the product. Crystallization from isopropanol/water mixtures at 5°C yields high-purity material (>98% by HPLC).

Critical Parameters :

-

Stoichiometry : Excess HCl ensures complete salt formation but must be neutralized post-crystallization to avoid hygroscopicity.

-

Drying : Vacuum desiccation over NaOH removes residual solvents.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Acid Chloride Route | 70–75 | Rapid reaction kinetics | Requires amine protection |

| CDI Coupling | 85–96 | High selectivity, minimal side products | Cost of coupling agents |

| Fischer Esterification | 50–60 | Low reagent cost | Low efficiency for steric hindrance |

Industrial-Scale Considerations

For large-scale production, the CDI coupling method is preferred due to its reproducibility and scalability. However, patent US4908470A highlights the economic viability of Cu₂O-mediated methoxylation , which reduces bromine consumption by 40% compared to traditional approaches. Continuous flow systems may further enhance yield by optimizing residence time during esterification .

Chemical Reactions Analysis

Types of Reactions

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or H2 with a palladium catalyst.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of 4-aminobutyl 4-oxo-3,5-dimethoxybenzoate.

Reduction: Formation of 4-aminobutyl 4-hydroxy-3,5-dimethoxybenzoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of compounds similar to 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride exhibit significant anticancer activity. The structural modifications of such compounds can enhance their solubility and stability, leading to improved bioavailability and efficacy against various cancers. For instance, related compounds have been utilized in the development of drugs targeting specific cancer pathways, particularly those involving protein degradation mechanisms .

Neuroprotective Effects

Studies have suggested that compounds with similar chemical structures may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. The modulation of neurotransmitter systems by such compounds could offer therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .

Formulation Development

The compound can be integrated into drug delivery systems that enhance the pharmacokinetic profiles of therapeutic agents. For example, its incorporation into nanoparticle formulations could facilitate targeted delivery to cancer cells while minimizing systemic toxicity. The development of such formulations is critical for improving the therapeutic index of anticancer agents .

Stability and Solubility Enhancement

The presence of hydroxyl and methoxy groups in the compound aids in enhancing solubility and stability in aqueous environments, which is vital for intravenous formulations. This property can be exploited to design injectable formulations that require stable active pharmaceutical ingredients .

Cellular Mechanisms

Research involving this compound has focused on its interactions at the cellular level. It may influence cellular signaling pathways involved in apoptosis and cell proliferation, making it a candidate for further studies in cancer biology .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (the effects of the drug on biological systems) and pharmacokinetics (the movement of drugs within the body) is essential for evaluating the compound's potential as a therapeutic agent. Studies are ongoing to elucidate these parameters, which will inform dosing regimens and potential side effects .

Case Studies

Mechanism of Action

The mechanism of action of 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with biological receptors, while the hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Physicochemical Properties :

- Molecular formula: C₁₄H₂₁ClN₂O₅

- Molecular weight: 332.78 g/mol

- Melting point: 191–193°C

- Density: 1.29 g/cm³

- Appearance: White crystalline powder .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound is compared to structurally related benzoate esters and aminobutyl derivatives (Table 1).

Table 1: Structural Comparison

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride | Syringic acid + 4-aminobutyl group + HCl | Bioactive guanidine/amine group |

| Methyl 4-hydroxy-3,5-dimethoxybenzoate | Syringic acid + methyl ester | Lacks aminobutyl group; simpler ester |

| Ethyl 4-hydroxy-3,5-dimethoxybenzoate | Syringic acid + ethyl ester | Ethyl substituent; isolated from plants |

| 4-Guanidinobutyl benzoate derivatives | Varied benzoate backbones + guanidinobutyl group (e.g., sulfate salts) | Modified functional groups for stability |

| Bleomycin A5 hydrochloride | 4-Aminobutyl group in a complex glycopeptide antibiotic | Entirely distinct pharmacological class |

Contrast with Analogues :

- Methyl/ethyl esters : Simpler synthesis; used as intermediates or plant secondary metabolites.

- 4-Guanidinobutyl derivatives: Require additional steps to introduce guanidine groups, affecting cost and scalability .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

| Property | 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate HCl | Methyl 4-hydroxy-3,5-dimethoxybenzoate | Ethyl 4-hydroxy-3,5-dimethoxybenzoate |

|---|---|---|---|

| Solubility | High in polar solvents (due to HCl salt) | Moderate in ethanol | Low in water; soluble in DMSO |

| LogP | ~1.29 (hydrophilic) | ~1.5 | ~2.0 |

| Stability | Stable under refrigeration | Sensitive to hydrolysis | Stable at room temperature |

Leonurine Hydrochloride :

Analogues :

- Methyl/ethyl esters: Limited direct bioactivity; primarily used as synthetic precursors or plant-derived antioxidants .

- 4-Guanidinobutyl derivatives: Enhanced cellular uptake due to guanidine’s cationic nature but may exhibit higher toxicity .

Enzyme Interactions :

Biological Activity

4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride, also known as a derivative of benzoic acid, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its structural features that include an amine group, hydroxyl group, and methoxy groups, which contribute to its reactivity and interaction with biological targets.

- Molecular Formula : C₁₃H₂₀ClNO₅

- Molecular Weight : 305.7546 g/mol

- CAS Number : 18780-71-7

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It is believed to interact with specific receptors or enzymes that are crucial for cellular signaling and metabolic processes. The presence of the hydroxyl and methoxy groups enhances its solubility and bioavailability, facilitating its interaction with cellular targets.

Antioxidant Activity

Research indicates that compounds similar to 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate exhibit significant antioxidant properties. These properties are essential in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 4-Aminobutyl 4-hydroxy-3,5-dimethoxybenzoate | TBD | Current Study |

| Methyl 3-hydroxy-4,5-dimethoxybenzoate | 5 | |

| Gallic Acid | 10 |

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against bacteria such as Staphylococcus aureus and E. coli.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 mg/ml |

| E. coli | 10 mg/ml |

| Rhizopus spp. | 10 mg/ml |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death and improve neuronal function.

- Anti-inflammatory Properties : Another study focused on the anti-inflammatory potential of the compound, showing a reduction in pro-inflammatory cytokines in vitro when treated with the compound.

Q & A

Basic Question: What are the recommended synthetic routes for 4-aminobutyl 4-hydroxy-3,5-dimethoxybenzoate hydrochloride, and how can intermediates be characterized?

Methodological Answer:

Synthesis typically involves esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with 4-aminobutanol, followed by hydrochloride salt formation. Key steps include:

- Acid chloride preparation : React the benzoic acid derivative with oxalyl chloride in dichloromethane (DCM) and catalytic DMF to form the acid chloride intermediate .

- Esterification : Couple the acid chloride with 4-aminobutanol in dry acetone under nitrogen, using sodium thiocyanate to facilitate the reaction .

- Salt formation : Treat the free base with HCl in diethyl ether to precipitate the hydrochloride salt .

Characterization : - NMR : Confirm ester linkage via δH ~4.0–4.3 ppm (CH2 adjacent to ester oxygen) and aromatic protons at δH ~7.0–7.9 ppm for the benzoate moiety .

- Mass spectrometry : Validate molecular weight using HRMS (e.g., ESI− mode for deprotonated ions) .

Basic Question: What analytical techniques are critical for assessing the purity and stability of this compound under varying pH conditions?

Methodological Answer:

- HPLC with UV detection : Use a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve degradation products. Monitor stability at pH 5.5 and 7.4 to simulate physiological conditions .

- LogD analysis : Measure partition coefficients via shake-flask method at pH 5.5 and 7.4 to predict membrane permeability. For example, LogD values for structurally similar compounds range from −0.83 to 0.09 .

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min) to identify decomposition thresholds .

Advanced Question: How can researchers resolve contradictions in reported LogD/pKa values for this compound?

Methodological Answer:

Discrepancies often arise from experimental conditions (e.g., buffer ionic strength, temperature) or computational models. To address this:

- Experimental validation : Replicate LogD measurements using standardized shake-flask protocols with octanol/water partitioning .

- Computational refinement : Apply quantum mechanical calculations (e.g., DFT) to predict pKa values, cross-referenced with potentiometric titration data .

- Statistical analysis : Use Bland-Altman plots to compare inter-laboratory data and identify systematic biases .

Advanced Question: What strategies optimize yield in the coupling step during synthesis?

Methodological Answer:

Yield improvements focus on reaction kinetics and side-product minimization:

- Solvent optimization : Use anhydrous acetone or THF to enhance nucleophilicity of the amine group .

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate esterification via acyl-transfer mechanisms .

- Temperature control : Maintain 0–5°C during coupling to suppress hydrolysis of the acid chloride intermediate .

- Workup : Employ Celite filtration to remove insoluble byproducts before salt formation .

Advanced Question: How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

Methodological Answer:

- Analog synthesis : Modify the 4-hydroxy-3,5-dimethoxybenzoate moiety (e.g., halogenation at C3/C5) or vary the aminobutyl chain length .

- Enzyme assays : Test inhibitory activity against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) .

- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to active sites .

Advanced Question: What experimental designs mitigate hydrolysis risks during biological assays?

Methodological Answer:

- Buffer selection : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.01% BSA to stabilize the ester bond .

- Incubation monitoring : Collect time-point samples for LC-MS analysis to quantify hydrolysis products (e.g., free 4-hydroxy-3,5-dimethoxybenzoic acid) .

- Prodrug approach : Synthesize a methyl-protected analog to compare hydrolysis rates and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.